molecular formula C19H18N4O2 B4286535 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide

2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide

Katalognummer B4286535
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: JSRNNXGFQXPIIG-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PHA-848125 and is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle and are involved in various cellular processes such as transcription, DNA repair, and apoptosis.

Wirkmechanismus

PHA-848125 inhibits 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of the CDK substrate and leads to cell cycle arrest. PHA-848125 has been shown to induce G1 and G2/M cell cycle arrest in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
PHA-848125 has been shown to have various biochemical and physiological effects. In addition to its CDK inhibition activity, PHA-848125 has been shown to inhibit the activity of other enzymes such as glycogen synthase kinase 3 beta (GSK3β) and casein kinase 1 epsilon (CK1ε). PHA-848125 has also been shown to induce autophagy in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

PHA-848125 has several advantages for lab experiments. It is a potent inhibitor of 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide and has demonstrated anti-tumor activity in preclinical studies. PHA-848125 has also been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical development. However, PHA-848125 has some limitations, including its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on PHA-848125. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of PHA-848125. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PHA-848125. Additionally, further studies are needed to investigate the potential of PHA-848125 in combination with other anti-cancer agents. Overall, PHA-848125 has significant potential for the development of new cancer therapies, and further research is needed to fully explore its potential.

Wissenschaftliche Forschungsanwendungen

PHA-848125 has been extensively studied for its potential applications in cancer therapy. 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide are overexpressed in many cancers, and their inhibition can lead to cell cycle arrest and apoptosis. PHA-848125 has been shown to be a potent inhibitor of 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide, including CDK2, CDK5, and CDK7. In preclinical studies, PHA-848125 has demonstrated anti-tumor activity in various cancer cell lines and animal models.

Eigenschaften

IUPAC Name

2-hydroxy-N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(15-7-9-17(10-8-15)23-12-11-20-13-23)21-22-19(25)18(24)16-5-3-2-4-6-16/h2-13,18,24H,1H3,(H,22,25)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRNNXGFQXPIIG-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide
Reactant of Route 3
Reactant of Route 3
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide
Reactant of Route 4
Reactant of Route 4
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide
Reactant of Route 5
Reactant of Route 5
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide
Reactant of Route 6
Reactant of Route 6
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.